molecular formula C18H14N4O2S2 B1243412 (6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B1243412
M. Wt: 382.5 g/mol
InChI Key: YFZYUFLNTPSUHR-OGJKRULYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-imino-2-methyl-6-[[5-(phenylmethylthio)-2-furanyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is an aryl sulfide.

Scientific Research Applications

Antinociceptive and Anti-Inflammatory Properties

(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, and its derivatives exhibit significant antinociceptive and anti-inflammatory activities. This was determined through the synthesis and evaluation of a series of thiazolopyrimidine derivatives, showcasing their potential in treating pain and inflammation-related conditions (Selvam, Karthik, Palanirajan, & Ali, 2012).

Anticancer Activity

Compounds related to this chemical structure have shown promising anticancer properties. A novel series of thiadiazolopyrimidinone derivatives were synthesized and evaluated for their anticancer activity against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines. Among these, specific derivatives exhibited significant anticancer activity, indicating the potential of these compounds in cancer treatment (Gaonkar et al., 2018).

Antimicrobial Activity

The synthesis of derivatives of this compound has led to the discovery of molecules with substantial antimicrobial properties. Several studies have synthesized and tested various derivatives for their effectiveness against a range of microbial strains, demonstrating their potential in developing new antimicrobial agents (Ravindra et al., 2008), (Bhimanagouda et al., 2010).

properties

Product Name

(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Molecular Formula

C18H14N4O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

(6E)-6-[(5-benzylsulfanylfuran-2-yl)methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C18H14N4O2S2/c1-11-21-22-16(19)14(17(23)20-18(22)26-11)9-13-7-8-15(24-13)25-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3/b14-9+,19-16?

InChI Key

YFZYUFLNTPSUHR-OGJKRULYSA-N

Isomeric SMILES

CC1=NN2C(=N)/C(=C\C3=CC=C(O3)SCC4=CC=CC=C4)/C(=O)N=C2S1

Canonical SMILES

CC1=NN2C(=N)C(=CC3=CC=C(O3)SCC4=CC=CC=C4)C(=O)N=C2S1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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